N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide
Description
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is a complex organic compound that features a fused triazole-pyridine ring system attached to an indole carboxamide. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c22-16(13-9-11-5-1-2-6-12(11)18-13)17-10-15-20-19-14-7-3-4-8-21(14)15/h1-9,18H,10H2,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHBNQINMOPJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=NN=C4N3C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method includes the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines to form the triazolo-pyridine core . This is followed by the coupling of the triazolo-pyridine intermediate with an indole-2-carboxamide derivative under appropriate conditions . The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the indole or triazolo-pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is studied for its potential neuroprotective, antifungal, and antibacterial activities.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its electron-acceptor properties.
Mechanism of Action
The mechanism of action of N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The triazolo-pyridine moiety can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The indole carboxamide group may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinolines: These compounds share the triazolo-pyridine core but differ in the fused ring system, which can affect their biological activity and applications.
[1,2,4]triazolo[3,4-a]isoquinolines: Similar to the triazolo-pyridines, these compounds have a different fused ring system that can influence their chemical properties and reactivity.
Uniqueness
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-2-carboxamide is unique due to the combination of the triazolo-pyridine and indole carboxamide moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
